Product packaging for Glycerol 2-lactate(Cat. No.:CAS No. 21067-16-3)

Glycerol 2-lactate

Cat. No.: B12772516
CAS No.: 21067-16-3
M. Wt: 164.16 g/mol
InChI Key: FKDAUXUGSFYAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glycerol 2-lactate is a chemical compound formed by the esterification of glycerol and lactic acid, with the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol . It is of significant interest in biochemical research, particularly in the study of energy metabolism and substrate utilization. Research indicates that glycerol and lactate are interconnected metabolites; glycerol can be metabolized to lactate in various tissues, including skeletal muscle, and this direct conversion is influenced by the route of administration, highlighting a non-hepatic pathway for energy production . This compound is relevant for investigations into the "Cori cycle" and the "skin Cori cycle," where lactate produced by peripheral tissues is recycled in the liver to produce glucose . Glycerol-lactate esters have been patented for use as energy supplements during exercise and recovery, suggesting their potential role in enhancing energy availability and performance . As a defined chemical entity, this compound also serves as a valuable intermediate or standard in synthetic chemistry and metabolic pathway analysis. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B12772516 Glycerol 2-lactate CAS No. 21067-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydroxypropan-2-yl 2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-4(9)6(10)11-5(2-7)3-8/h4-5,7-9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDAUXUGSFYAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(CO)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165657
Record name Propanoic acid, 2-hydroxy-, 2-hydroxy-1-(hydroxymethyl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21067-16-3
Record name Propanoic acid, 2-hydroxy-, 2-hydroxy-1-(hydroxymethyl)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21067-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol 2-lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021067163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, 2-hydroxy-1-(hydroxymethyl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCEROL 2-LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP0KCK8946
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Glycerol to Lactate Transformations and Ester Formation

Proposed Reaction Pathways for Glycerol (B35011) Conversion to Lactate (B86563)

The transformation of glycerol to lactic acid is a multi-step process involving a cascade of reactions. nih.govmdpi.com Experimental and theoretical studies have confirmed that the primary stages include dehydrogenation, dehydration, and intramolecular rearrangement. nih.gov The activation of the C-H bond is widely regarded as a key and often rate-determining step in this sequence. nih.govresearchgate.net

The initial and critical step in the catalytic conversion of glycerol is its oxidation or dehydrogenation to form key C3 intermediates: glyceraldehyde (GLAD) and dihydroxyacetone (DHA). nih.govcardiff.ac.uk These two compounds are isomers and can exist in equilibrium. rsc.orgnih.gov The formation of DHA typically occurs through the dehydrogenation of the secondary alcohol group of glycerol, while GLAD is formed from the dehydrogenation of a primary alcohol group. nih.govresearchgate.net

Several catalytic systems, often employing precious metals like platinum (Pt), gold (Au), or ruthenium (Ru), facilitate this step, particularly under alkaline conditions. nih.govcardiff.ac.uk For instance, bimetallic Au-Pt catalysts have demonstrated high efficiency in the oxidative dehydrogenation of glycerol to these intermediates. nih.gov The reaction can proceed via different pathways; for example, one route may start with the oxidation of a secondary OH group followed by the oxidation of the secondary CH group to produce DHA. researchgate.net DFT studies have shown that the formation of dihydroxyacetone through the removal of a hydrogen from the C2 position can be more favorable than the formation of glyceraldehyde. mdpi.com

The selectivity towards DHA or GLAD can be influenced by the catalyst and reaction conditions. mdpi.comacs.org For example, photocatalytic conversion using TiO2 has been explored for producing DHA and GLAD from glycerol. mdpi.com Supported Pt nanoparticles are also active in this selective oxidation, though achieving high selectivity for DHA can be challenging due to the preferential oxidation of the primary hydroxyl groups. acs.org

Following the initial dehydrogenation, the resulting intermediates, DHA and GLAD, undergo further transformations. A crucial step is the dehydration of these trioses to form pyruvaldehyde (also known as methylglyoxal). nih.govcardiff.ac.uk This dehydration reaction is favored over competing pathways, such as further oxidation to glyceric acid, under specific conditions, particularly with increased base content. nih.gov

The process involves the removal of a water molecule from the intermediate. For example, glyceraldehyde can be dehydrated to form an enol intermediate, which then reorganizes to yield pyruvaldehyde. redalyc.org Similarly, dihydroxyacetone can be dehydrated to generate pyruvaldehyde. researchgate.netresearchgate.net This dehydration step is considered essential for shifting the reaction pathway towards lactic acid instead of other oxidation products like glyceric acid or tartronic acid. cardiff.ac.ukchemrxiv.org The isomerization between DHA and GLAD is also a key process, as both can serve as precursors to pyruvaldehyde. mdpi.com

The final step in the formation of lactic acid is the rearrangement of pyruvaldehyde. This transformation is widely accepted to occur via an intramolecular Cannizzaro-type reaction, which is promoted by a base (hydroxyl ions). nih.govcardiff.ac.ukresearchgate.net There has been considerable debate in the scientific literature regarding the exact mechanism of this rearrangement, with two primary proposals: a 1,2-hydride shift or a 2,1-methide shift (analogous to a benzilic acid rearrangement). cardiff.ac.uknih.gov

A 1,2-rearrangement is an organic reaction where a substituent moves from one atom to an adjacent atom. wikipedia.org In the context of pyruvaldehyde conversion, a 1,2-hydride shift involves the migration of a hydride ion. cardiff.ac.uknih.govwikipedia.org Isotopic labeling experiments using 1,3-¹³C glycerol have provided definitive evidence for this pathway. nih.govcardiff.ac.uk These studies demonstrated that the ¹³C signals were detected in both the methyl and carboxylic acid groups of the resulting lactic acid in similar amounts. nih.govcardiff.ac.uk This distribution is consistent with a base-catalyzed 1,2-hydride shift mechanism. cardiff.ac.uknih.gov Conversely, a 2,1-methide shift would alter the carbon skeleton and result in a different labeling pattern, which was not observed. cardiff.ac.uknih.gov The aldehyde group in pyruvaldehyde is more reactive to nucleophilic attack by hydroxide than the ketone group, further supporting the 1,2-hydride shift mechanism. cardiff.ac.uk

Computational Chemistry Approaches to Reaction Mechanism Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex reaction networks involved in glycerol conversion. These methods provide deep insights into reaction intermediates, transition states, and the role of catalysts at a molecular level.

DFT calculations are widely used to map the potential energy surfaces of the glycerol-to-lactate reaction, helping to identify the most plausible pathways by calculating the activation energies for each elementary step. mdpi.comresearchgate.net Studies have explored the thermodynamics and kinetics of the entire process, from the initial dehydrogenation of glycerol to the final rearrangement to lactic acid. mdpi.com

For example, DFT has been used to compare the energy barriers for the dehydrogenation of glycerol at the primary versus the secondary carbon atom. One study found that the formation of dihydroxyacetone (from C2-H removal) was more favorable than glyceraldehyde. mdpi.com Another DFT study calculated the activation free energy for various steps in the oxidation of glycerol to DHA and GLAD. researchgate.net Computational analyses have also investigated the subsequent dehydration of intermediates and the final rearrangement step, corroborating experimental findings. chemrxiv.orgresearchgate.net By calculating the free energy changes along different proposed pathways, DFT can help determine which intermediates are more stable and which reaction steps are rate-limiting. researchgate.net

Table 1: Selected DFT-Calculated Energy Barriers for Glycerol Conversion Steps
Reaction StepCatalyst/SurfaceCalculated Energy Barrier (kcal/mol)Reference
Glycerol Dehydrogenation (Non-catalytic)-75.2 mdpi.com
Glycerol Dehydrogenation (Iridium-NHC catalyzed)Iridium-NHC complex16.8 mdpi.com
Glyceraldehyde De-hydroxidePt(111)~1.1 eV (~25.4 kcal/mol) researchgate.net
Dihydroxyacetone De-hydroxidePt(111)~1.0 eV (~23.1 kcal/mol) researchgate.net

Molecular modeling provides critical insights into how catalysts interact with glycerol and the various reaction intermediates. acs.org DFT calculations on catalyst surfaces, such as those of transition metals like Pt, Pd, and Cu, help to understand the adsorption geometries and binding energies of reactants, intermediates, and products. bohrium.com This understanding is key to explaining catalyst activity and selectivity.

For instance, modeling has been used to study the synergistic effect between Pt nanoparticles and a Sn-MFI zeolite support in the selective oxidation of glycerol to DHA. acs.org DFT calculations indicated that the support turns the Pt nanoparticles into an electron-poor state, which suppresses the further oxidation of glyceraldehyde, while the support itself triggers the isomerization of glyceraldehyde to DHA. acs.org Similarly, DFT has been employed to identify selectivity descriptors for the glycerol-to-lactic acid conversion on Pt/C-γ-Al2O3 catalysts. researchgate.net These calculations revealed that the acidic sites on the γ-Al2O3 support are crucial for catalyzing the dehydration of the dihydroxyacetone intermediate to pyruvaldehyde, thus promoting the pathway to lactic acid over other oxidation products. researchgate.net By simulating the interaction between substrate molecules and the active sites of a catalyst, molecular modeling can guide the rational design of more efficient and selective catalytic materials.

Kinetic Studies and Rate-Determining Steps in Glycerol Transformation

Kinetic studies are crucial for understanding the intricate mechanisms of glycerol transformation into lactate and for optimizing reaction conditions to enhance yield and selectivity. These investigations focus on reaction rates, the influence of various parameters like temperature and catalyst concentration, and the identification of the slowest step in the reaction sequence, known as the rate-determining step (RDS).

The conversion of glycerol to lactic acid is a complex process involving several sequential and parallel reactions, including dehydrogenation, dehydration, and rearrangement. mdpi.commdpi.com A commonly proposed pathway suggests that glycerol is first converted to an intermediate like glyceraldehyde or dihydroxyacetone. mdpi.comresearchgate.net This intermediate then undergoes dehydration to form pyruvaldehyde, which finally rearranges to yield lactic acid. mdpi.comresearchgate.net

Research Findings on Reaction Kinetics

Kinetic modeling has been employed to describe the experimental data, with models such as power-law, Langmuir-Hinshelwood (LH), and Eley-Rideal (ER) being utilized. mdpi.comresearchgate.net These models help in quantifying the effects of reactant concentrations and temperature on the reaction rate.

In alkaline hydrothermal conversions, a kinetic model was developed based on the pathway where glycerol first decomposes to pyruvaldehyde, which is then converted to lactic acid. researchgate.net The experimental data showed good agreement with the calculated yields, validating the proposed kinetic model. researchgate.net For catalytic systems, such as those using copper nanoparticles (Cu NPs), kinetic analysis reveals that the presence of the catalyst significantly lowers the activation energy barrier compared to the homogeneous reaction in an alkaline medium alone. mdpi.com For instance, the activation energy for the homogeneous conversion of glycerol to lactic acid was found to be 104.0 kJ∙mol⁻¹, while the reaction over a Cu NPs catalyst in the presence of NaOH proceeded with a lower activation energy of 81.4 kJ∙mol⁻¹. mdpi.comresearchgate.net Another study utilizing a 10% CuO/Activated Carbon catalyst determined the activation energy to be 134.39 kJ·mol⁻¹. acs.org

The table below summarizes activation energies reported in various studies for the conversion of glycerol to lactic acid under different conditions.

Catalytic SystemActivation Energy (Ea)Reference
Alkaline Hydrothermal (NaOH)174 kJ/mol researchgate.net
Homogeneous (NaOH)104.0 kJ/mol mdpi.comresearchgate.net
Heterogeneous (Cu NPs with NaOH)81.4 kJ/mol mdpi.comresearchgate.net
Heterogeneous (10% CuO/Activated Carbon)134.39 kJ/mol acs.org

Rate-Determining Steps

For catalytic processes, the RDS can vary depending on the catalyst and reaction conditions. In some base-catalyzed reactions, the formation of glyceraldehyde from a glycerol alkoxide intermediate is considered the rate-determining step. rsc.org In conversions catalyzed by copper, the rate of glycerol disappearance showed a first-order dependence on the glycerol concentration, suggesting that the dehydrogenation of glycerol on the copper surface is the rate-limiting step. acs.org

Curve-fitting of kinetic data for the conversion of glycerol in an alkaline solution without a catalyst at 300 °C has allowed for the estimation of rate constants for a proposed 5-step mechanism. researchgate.net

The table below presents the rate constants derived from this kinetic model.

StepRate ConstantValueUnit
1k13.2 × 10⁻²M⁻¹ min⁻¹
k-17.9 × 10¹min⁻¹
2k23.5 × 10⁻²min⁻¹
3k34.1 × 10⁻¹M⁻¹ min⁻¹
4k46.8 × 10¹min⁻¹
k-41.7 × 10⁻²min⁻¹
5k55.9 × 10⁻²M⁻¹ min⁻¹
researchgate.net

These kinetic studies and the elucidation of rate-determining steps provide a quantitative framework for the transformation of glycerol to lactate, guiding the development of more efficient and selective catalytic systems.

Structure Activity Relationships in Catalysis for Glycerol Lactate Chemistry

Influence of Catalyst Microstructure and Lattice Properties

The physical and structural characteristics of a catalyst at the micro and nano-scale play a crucial role in its performance in the conversion of glycerol (B35011) to lactate (B86563). These properties include particle size, pore structure, and the crystalline phase of the support material.

Research has shown that the size of metal nanoparticles supported on various materials significantly impacts both the conversion of glycerol and the selectivity towards lactic acid. For instance, in the case of supported platinum catalysts, smaller particle sizes (0.5–1.5 nm) on a carbon support led to high lactic acid selectivity (up to 74%). sci-hub.st Similarly, for Au-Pt bimetallic catalysts on a TiO₂ support, the method of preparation, which influences particle size and dispersion, was found to be critical for achieving high reaction rates and selectivity. researchgate.net The use of nanocasting techniques to create high-surface-area mesoporous TiO₂ supports resulted in superior catalytic performance compared to conventional TiO₂ supports like P25, anatase, and rutile. researchgate.net

The crystal structure and morphology of the support material also exert a strong influence. For example, the crystalline structure of Sn-containing zeolite Beta was shown to be preserved after acid treatment and metal grafting, which was important for its catalytic activity. bohrium.com In another study, the phase composition of copper-based catalysts was observed to change during the reaction, with various copper oxides being reduced to metallic copper. mdpi.com Despite these changes and an increase in particle size, the catalytic activity and selectivity remained similar, suggesting a complex interplay between the active phase and the reaction conditions. mdpi.com The use of ZSM-11 microporous zeolite as a support for Au, Pt, and Pd catalysts also highlighted the importance of the support's properties in glycerol oxidation. nih.gov

Furthermore, the interaction between the metal nanoparticles and the support, often referred to as the strong metal-support interaction (SMSI), can alter the electronic properties of the metal and influence its catalytic behavior. magtech.com.cn This interaction can affect the activation of glycerol's hydroxyl groups, a key step in its conversion to lactate. magtech.com.cn

Table 1: Influence of Catalyst Microstructure on Glycerol to Lactic Acid Conversion

CatalystSupportKey Microstructural FeatureGlycerol Conversion (%)Lactic Acid Selectivity (%)
5% PtCarbonSmall particle size (0.5–1.5 nm)~9974
1 wt. % AuPtNanocast TiO₂High surface area (110 m²/g)Higher rates and selectivity compared to TiO₂-P25
Au-PdSn-deAl-7.2-BetaPreserved crystalline zeolite structure5877
Cu₂O-In situ reduction to metallic Cu~9069.5

Role of Acidic and Basic Sites in Catalytic Activity and Selectivity

The presence and nature of acidic and basic sites on a catalyst are critical determinants of its activity and selectivity in the conversion of glycerol to lactate. mdpi.comchemrxiv.orgchalmers.se The reaction pathway involves multiple steps, including oxidation, dehydration, and rearrangement, which are often catalyzed by different types of active sites. researchgate.net

Acidic sites, particularly Lewis acids, are essential for the isomerization of dihydroxyacetone (DHA), an intermediate in the reaction, to pyruvaldehyde, which then converts to lactic acid. mdpi.comnih.gov The introduction of Sn into zeolites, creating Lewis acid sites, has been shown to be crucial for high selectivity towards methyl lactate. mdpi.com Similarly, the combination of a platinum catalyst with metal oxides rich in acidic sites, such as γ-Al₂O₃, creates a tandem effect where Pt catalyzes the initial oxidation of glycerol, and the acidic sites on the oxide promote the subsequent dehydration and rearrangement steps. rsc.orgrsc.org Tuning the acidic sites on the catalyst surface is considered a key strategy for directing the reaction towards the desired lactate product. rsc.orgrsc.org

Basic sites also play a significant role, particularly in the initial activation of glycerol and in promoting the final rearrangement step to form lactate. rsc.orgresearchgate.net The use of an alkaline medium, often with the addition of a base like NaOH or KOH, is common in glycerol-to-lactate conversion. rsc.orgmdpi.com The base facilitates the deprotonation of glycerol, forming a glyceroxide intermediate, which is a key step in the reaction mechanism. rsc.org The concentration of the base can significantly affect both the conversion of glycerol and the selectivity towards lactic acid. mdpi.com For instance, an optimal NaOH/glycerol molar ratio was found to maximize lactic acid selectivity over an in-situ reduced copper catalyst. mdpi.com

The interplay between acidic and basic properties of the support can also influence the performance of the catalyst. Acidic supports have been shown to improve selectivity towards glyceraldehyde and lactic acid, while basic supports can also play a role in enhancing the reaction rate. researchgate.net

Table 2: Role of Acidic and Basic Sites in Glycerol to Lactic Acid Conversion

Catalyst SystemKey Site TypeRole in ReactionImpact on Performance
Au/CuO and Sn-βLewis Acid (from Sn)Isomerization of DHA to lactic acidHigh selectivity to methyl lactate
Pt/C-γ-Al₂O₃Acidic sites on γ-Al₂O₃Catalyzes dihydroxyacetone to pyruvaldehydeImproved selectivity towards lactic acid (61.3 ± 1.2%)
Cu-based catalystsBasic medium (NaOH)Activation of glycerol, promotes rearrangementHigh glycerol conversion (~98%) and lactic acid selectivity (~70%)
AgₓH₃₋ₓPMo₁₂O₄₀Lewis Acid (from Ag exchange)Combined oxidative and acidic catalysisHigh lactic acid selectivity (93%) at high conversion (99%)

Ligand Effects in Homogeneous Catalysis

In homogeneous catalysis, the ligands coordinated to the metal center have a profound impact on the catalyst's activity, selectivity, and stability in the conversion of glycerol to lactate. rsc.orgrsc.orgnih.govnih.gov The electronic and steric properties of the ligands can be fine-tuned to optimize the catalytic performance.

N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for iridium and ruthenium catalysts in this reaction. acs.orgmdpi.com The strong electron-donating nature of NHC ligands can enhance the catalytic activity. acs.org For instance, an iridium complex with NHC ligands demonstrated high conversion (>95%) and selectivity (≥95%) for the direct dehydrogenation of glycerol to lactic acid. mdpi.com

Furthermore, modifying the ligands to improve the catalyst's solubility in the aqueous reaction medium can lead to significant enhancements in activity. Water-soluble Ir(I), Ir(III), and Ru(II) complexes bearing sulfonate-functionalized NHC ligands have shown exceptional activity for glycerol to lactate conversion, eliminating the need for organic co-solvents. acs.org The sulfonated ligands are believed to stabilize the lactate product in the aqueous phase, contributing to the high turnover frequencies observed. acs.org One such catalyst, [(NHC-ph-SO₃⁻)₂Ir(CO)₂]⁻, achieved a turnover frequency of 45,592 h⁻¹ under microwave conditions. acs.org

The design of the ligand framework can also facilitate cooperative effects. For example, hydroxy-functionalized bis-NHC iridium(I) catalysts were found to be significantly more active than their non-functionalized counterparts. researchgate.net This is attributed to the ability of the hydroxyl group to participate in the reaction mechanism. Similarly, pincer-type ligands, such as those based on a PNP (phosphine-amine-phosphine) framework, have been successfully employed in ruthenium and manganese catalysts for this transformation. rsc.orgrsc.org These ligands can provide a robust and well-defined coordination environment for the metal center, leading to high activity and selectivity. rsc.orgrsc.org

Table 3: Ligand Effects in Homogeneous Catalysis of Glycerol to Lactic Acid

CatalystLigand TypeKey Ligand FeatureReported Performance
[(NHC)₂Ir(CO)₂]⁺BF₄⁻N-heterocyclic carbene (NHC)Strong electron donation>95% conversion, ≥95% selectivity
[(NHC-ph-SO₃⁻)₂Ir(CO)₂]⁻Sulfonate-functionalized NHCWater solubilityTOF of 45,592 h⁻¹ (microwave)
Ir(I) complexHydroxy-functionalized bis-NHCCooperative hydroxyl groupMore active than non-functionalized analogs
Ru complexPNP pincer ligandRobust coordinationHigh turnover numbers
Mn complexPNP pincer ligandWell-defined coordination96% yield and selectivity

Bimetallic and Multifunctional Catalyst Design

The conversion of glycerol to lactate is a multi-step process that often requires different types of catalytic sites for optimal performance. chemrxiv.orgresearchgate.netnih.govresearchgate.netrsc.org This has led to the development of bimetallic and multifunctional catalysts that combine different active components to achieve synergistic effects.

Bimetallic catalysts, where two different metals are combined, can exhibit enhanced activity and selectivity compared to their monometallic counterparts. rsc.org The addition of a second metal can modify the electronic properties of the active sites, improve catalyst stability, and facilitate specific reaction steps. For example, Au-Pt bimetallic nanoparticles supported on CeO₂ were found to be highly efficient for the conversion of glycerol to lactic acid. chalmers.se Similarly, bimetallic CuAuₓ nanoparticles showed higher catalytic activity for the conversion of highly concentrated glycerol to lactic acid than either monometallic Cu or Au nanoparticles, likely due to an alloying effect. rsc.org The combination of Pt and Co on a CeOₓ support also demonstrated strong electronic coupling that enhanced the dehydrogenation of glycerol. researchgate.net

Multifunctional catalysts integrate different types of active sites, such as metal nanoparticles for oxidation/dehydrogenation and acidic or basic sites for subsequent reaction steps, into a single catalytic system. chemrxiv.orgresearchgate.netnih.govresearchgate.netrsc.org This can be achieved by supporting metal nanoparticles on an acidic or basic material, or by physically mixing two different catalysts. For instance, a multifunctional system consisting of a physical mixture of Au nanoparticles on a metal oxide and Sn-MCM-41 nanoparticles was developed for the selective conversion of glycerol to methyl lactate. nih.govacs.org In this system, the Au catalyst promotes the initial oxidation of glycerol, while the acidic Sn-MCM-41 catalyzes the rearrangement of the intermediate to the final product. nih.govacs.org

The design of these catalysts often involves a tandem approach, where different catalytic functions work in sequence to drive the reaction towards the desired product. rsc.orgrsc.org A notable example is the use of a Pt/C-γ-Al₂O₃ multicomponent catalyst, where the Pt sites catalyze the initial electrochemical oxidation of glycerol, and the acidic sites on γ-Al₂O₃ facilitate the subsequent dehydration and rearrangement steps. rsc.orgrsc.org This synergistic approach led to a significant improvement in lactic acid selectivity. rsc.orgrsc.org

Table 4: Bimetallic and Multifunctional Catalysts for Glycerol to Lactate Conversion

Catalyst SystemTypeKey Design FeatureGlycerol Conversion (%)Lactic Acid/Lactate Selectivity (%)
Au-Pt/CeO₂BimetallicSynergistic effect of Au and Pt-80
CuAuₓ nanoparticlesBimetallicAlloying of Cu and Au->83 (yield)
Pt-Co/CeOₓBimetallicElectronic coupling of Pt and Co-87.7
Au/CuO + Sn-MCM-41Multifunctional (physical mixture)Separate oxidation and acid catalysis sites9563 (yield)
Pt/C-γ-Al₂O₃Multifunctional (tandem)Combined electrochemical and chemical catalysis-61.3 ± 1.2
Ag₃PMo₁₂O₄₀MultifunctionalCombined oxidative and strong Lewis acid sites9993

Biochemical Roles and Metabolic Interconnections of Glycerol and Lactate Derivatives

Glycerol-Derived Carbon Fluxes in Metabolic Pathways

While direct studies on the carbon flux from Glycerol (B35011) 2-lactate are not available, the metabolic fate of glycerol is well-documented. Once liberated, glycerol can serve as a carbon source in various metabolic pathways. In microorganisms like Streptomyces sp. M-Z18, glycerol has been shown to be a superior carbon source to glucose for the production of ε-poly-L-lysine, with metabolic flux analysis indicating that 25% higher carbon fluxes are directed into the synthesis of this product from glycerol compared to glucose. nih.gov Similarly, in E. coli, the high reduction grade of glycerol compared to glucose results in a higher theoretical yield for products like L-tryptophan. researchgate.net

In bio-electrochemical systems, the carbon and electron fluxes from glycerol can be redirected. For instance, in glycerol-fed bioelectrochemical systems, metabolic routes for glycerol include its reduction to 1,3-propanediol (B51772), incorporation into biomass, and fermentation to propionate (B1217596). acs.org The application of a reductive current can enhance the yield of 1,3-propanediol by redirecting glycerol metabolism away from propionate fermentation. acs.org In engineered strains of Saccharomyces cerevisiae designed for glycerol overproduction, a combination of assimilatory metabolism and the pentose (B10789219) phosphate (B84403) pathway diverts some carbon away from glycerol formation. nih.gov

The following table summarizes key findings on glycerol-derived carbon fluxes:

Organism/SystemMetabolic Product/PathwayKey Finding on Carbon FluxSource
Streptomyces sp. M-Z18ε-poly-L-lysine25% higher carbon flux into ε-PL synthesis from glycerol compared to glucose. nih.gov
Bio-electrochemical System1,3-propanediolReductive current can redirect glycerol metabolism from propionate fermentation to 1,3-PDO production. acs.org
Saccharomyces cerevisiae (engineered)GlycerolAssimilatory metabolism and the pentose phosphate pathway divert carbon away from glycerol formation. nih.gov
Escherichia coliL-tryptophanHigher theoretical yield from glycerol compared to glucose due to its high reduction grade. researchgate.net

Interconversion between Glycerol, Lactate (B86563), and Glucose Precursors

The metabolic pathways of gluconeogenesis and glyceroneogenesis illustrate the intricate interconversion between glycerol, lactate, and glucose precursors. Gluconeogenesis is the synthesis of glucose from non-carbohydrate sources, including lactate, glycerol, and certain amino acids. ttuhsc.eduslideshare.netwikipedia.org Lactate is transported to the liver, where it is converted to pyruvate (B1213749) and can then be used to generate glucose. wikipedia.orglibretexts.org Glycerol, primarily derived from the breakdown of triglycerides, can also enter the gluconeogenic pathway. ttuhsc.eduwikipedia.org

Glyceroneogenesis is a pathway that synthesizes glycerol 3-phosphate from precursors other than glucose, such as pyruvate and lactate. wikipedia.org This pathway shares its initial steps with gluconeogenesis, converting these precursors to dihydroxyacetone phosphate (DHAP), which is then reduced to glycerol 3-phosphate. wikipedia.org Studies in mice have shown that during fasting, glycerol is a major net carbon source for gluconeogenesis. nih.gov While lactate is a significant direct contributor to gluconeogenesis, much of it is recycled from glucose (Cori cycle), whereas glycerol provides a more substantial source of new glucose carbon. nih.gov Specifically, lactate contributes about 60% of glucose carbon, but about 90% of lactate carbon is recycled from glucose. nih.gov In contrast, glycerol's contribution to glucose increases from 30% to 50% with prolonged fasting, while only about 10% of glycerol is recycled from glucose. nih.gov

Research has also demonstrated that lactate can contribute to both glyceroneogenesis and glyconeogenesis in skeletal muscle through the reversal of the pyruvate kinase reaction, a pathway of physiological importance even in the presence of high plasma glucose. nih.gov

Enzymatic Activities in Glycerol and Lactate Metabolism

The metabolism of glycerol and lactate is governed by a series of specific enzymatic reactions. While enzymes that directly act on Glycerol 2-lactate are not well-characterized, the enzymes involved in the individual metabolism of its components are extensively studied.

Glycerol Metabolism:

Glycerol Kinase: Phosphorylates glycerol to glycerol 3-phosphate. wikipedia.org

Glycerol-3-phosphate Dehydrogenase: Converts glycerol 3-phosphate to dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis. researchgate.net

Glycerol Dehydrogenase: Converts glycerol to dihydroxyacetone. researchgate.net

Glycerol-3-phosphate Phosphatase (G3PP): A more recently identified enzyme in mammals that hydrolyzes glycerol-3-phosphate directly to glycerol. researchgate.netpnas.org This enzyme plays a crucial role in regulating the levels of glycerol-3-phosphate, which is at the crossroads of glucose and lipid metabolism. researchgate.netfrontiersin.org

Lactate Metabolism:

Lactate Dehydrogenase (LDH): Interconverts lactate and pyruvate. wikipedia.orglibretexts.org Studies have shown that glycerol can influence the activity of LDH isozymes. nih.gov

NAD-independent Lactate Dehydrogenases (iLDHs): Found in some lactobacilli, these enzymes are involved in the oxidation of lactate to pyruvate. asm.org

Pyruvate Carboxylase: Converts pyruvate to oxaloacetate, a key step in gluconeogenesis. ttuhsc.edulibretexts.org

Phosphoenolpyruvate Carboxykinase (PEPCK): Converts oxaloacetate to phosphoenolpyruvate, another crucial step in gluconeogenesis and glyceroneogenesis. libretexts.orgwikipedia.org

The following table details some of the key enzymes in glycerol and lactate metabolism:

EnzymeSubstrate(s)Product(s)Metabolic PathwaySource
Glycerol KinaseGlycerol, ATPGlycerol 3-phosphate, ADPGlycerol metabolism, Gluconeogenesis wikipedia.org
Glycerol-3-phosphate DehydrogenaseGlycerol 3-phosphate, NAD+DHAP, NADHGlycolysis, Gluconeogenesis researchgate.net
Glycerol-3-phosphate Phosphatase (G3PP)Glycerol 3-phosphateGlycerol, PhosphateRegulation of intermediary metabolism researchgate.netpnas.org
Lactate Dehydrogenase (LDH)Lactate, NAD+Pyruvate, NADHCori cycle, Gluconeogenesis wikipedia.orglibretexts.org
Pyruvate CarboxylasePyruvate, ATP, CO2Oxaloacetate, ADP, PiGluconeogenesis ttuhsc.edulibretexts.org
Phosphoenolpyruvate Carboxykinase (PEPCK)Oxaloacetate, GTPPhosphoenolpyruvate, GDP, CO2Gluconeogenesis, Glyceroneogenesis libretexts.orgwikipedia.org

Role of Glycerol Phosphates in Cellular Biochemistry

Glycerol phosphates, particularly glycerol-3-phosphate (G3P), are pivotal molecules in cellular biochemistry. mdpi.com G3P stands at the intersection of glycolysis, gluconeogenesis, and lipid synthesis. researchgate.netpnas.org It is the backbone of glycerolipids, including triglycerides and phospholipids, which are essential components of cell membranes and energy storage molecules. mdpi.comencyclopedia.pub

The cellular concentration of G3P can regulate energy and intermediary metabolism. researchgate.net It can be produced from glucose via glycolysis or from glycerol via glycerol kinase. frontiersin.org The enzyme G3PP controls the levels of G3P by hydrolyzing it to glycerol, thereby influencing glycolysis, glucose oxidation, fatty acid synthesis and oxidation, and cellular redox state. researchgate.netfrontiersin.org

In addition to its role in lipid synthesis, the glycerol phosphate shuttle is one of the mechanisms for transporting electrons from cytosolic NADH into the mitochondria for oxidative phosphorylation. nih.gov Other phosphorylated derivatives of glycerol, such as 2-phosphoglyceric acid and 3-phosphoglyceric acid, are key intermediates in the glycolytic pathway. mdpi.comencyclopedia.pub

Sustainability and Industrial Perspectives in Glycerol to Lactate Processes

Valorization of Biodiesel-Derived Crude Glycerol (B35011)

Both biological and chemical routes are being explored for the conversion of crude glycerol to lactic acid.

Biological Conversion: Microbial fermentation can convert glycerol to lactic acid. Certain microorganisms, including species of Lactobacillus, Klebsiella, and Clostridium, are capable of this conversion, though they often have low yields and productivity. mdpi.com Metabolic engineering has been employed to enhance efficiency. For instance, an engineered Enterococcus faecalis strain was developed that could produce 300 mM of L-lactate from crude glycerol with a yield of over 99% and a maximum productivity of 1.6 g/L/h. nih.govnih.gov Similarly, engineered E. coli has been shown to convert glycerol to D- and L-lactic acid with yields of 0.85 and 0.93 mol/mol glycerol, respectively. mdpi.com A key challenge in biological conversion is the inhibitory effect of impurities in crude glycerol on microbial growth and metabolism. nih.govnih.gov

Chemical Conversion: Catalytic conversion of glycerol offers an alternative pathway. This can be achieved through processes like selective oxidation or hydrothermal reactions. sci-hub.st These methods often employ heterogeneous catalysts, which are preferred for their ease of separation and potential for reuse. mdpi.com For example, copper-based catalysts have demonstrated high activity and stability, achieving glycerol conversion of about 98% and lactic acid selectivity of 70% after ten catalytic cycles. mdpi.com Another study reported 100% glycerol conversion and 94.6% selectivity for lactic acid using a CuO/ZrO2 catalyst. researchgate.net Hydrothermal processes using alkaline catalysts can also achieve high yields but may suffer from equipment corrosion under highly alkaline conditions. tennessee.edusci-hub.st

Table 1: Research Findings on Crude Glycerol Valorization to Lactic Acid

Conversion MethodMicroorganism/CatalystKey FindingsReference
Biological (Fermentation)Engineered Enterococcus faecalisProduced 300 mM L-lactate from crude glycerol with >99% yield. Maximum productivity of 1.6 g/L/h. nih.gov
Biological (Fermentation)Engineered E. coliAchieved yields of 0.85 and 0.93 mol/mol glycerol for D- and L-lactic acid, respectively. mdpi.com
Chemical (Catalytic Conversion)In-situ reduced Copper catalystGlycerol conversion of ~98% and lactic acid selectivity of ~70% after 10 cycles. mdpi.com
Chemical (Catalytic Conversion)30% CuO/ZrO2Achieved 100% glycerol conversion and 94.6% selectivity for lactic acid. researchgate.net
Chemical (Hydrothermal)NaOH (Homogeneous catalyst)Achieved 98% crude glycerol conversion and 96% lactic acid selectivity, but process suffers from high corrosiveness. sci-hub.st

Techno-Economic Analysis of Glycerol-Based Lactic Acid Production

For the industrial implementation of glycerol-to-lactic acid processes, a thorough techno-economic analysis is essential. Such analyses evaluate the economic feasibility by considering capital investment (CAPEX), operating expenses (OPEX), and potential profitability. acs.orgresearchgate.net The conversion of glycerol into value-added products like lactic acid, acrylic acid, and propanediols is a strategy to enhance the profitability of the biodiesel industry. researchgate.net

Several studies have assessed the economics of glycerol biorefineries. One analysis compared various chemocatalytic pathways for glycerol valorization and identified lactic acid as a relevant candidate. acs.org Another techno-economic assessment of bio-based acrylic acid production pathways found that the route proceeding through a lactic acid intermediate had the highest carbon conversion efficiency (80%). rsc.org

Table 2: Key Factors in Techno-Economic Analysis of Glycerol-to-Lactate Processes

Economic FactorDescriptionImpact on FeasibilityReference
Feedstock CostCrude glycerol is a low-cost, abundant waste stream from biodiesel production.Significantly improves economic viability compared to processes using more expensive feedstocks like refined sugars. rsc.orgresearchgate.net
Capital Investment (CAPEX)Includes costs for reactors, separation units, and other process equipment.Varies depending on the chosen technology (e.g., fermentation vs. catalytic). A glycerol-based acrolein route to acrylic acid required a lower CAPEX ($173.6 million) than other biobased routes. acs.orgrsc.org
Operating Expenses (OPEX)Includes costs for raw materials, energy (steam, cooling water), catalysts, and downstream processing.Downstream purification is a major cost contributor. Energy consumption is a critical environmental and economic hotspot. researchgate.netacs.org
Product ValueLactic acid is a platform chemical with a growing market, especially for producing polylactic acid (PLA).High demand and value for the final product are crucial for overall profitability. researchgate.net

Environmental Implications of Green Chemical Synthesis

The conversion of glycerol to lactic acid aligns with the principles of green chemistry by utilizing a renewable, waste-derived feedstock to produce valuable chemicals. researchgate.net Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental performance of these processes, quantifying impacts such as energy consumption and greenhouse gas emissions. researchgate.net

An LCA comparing a cascade bio- and chemocatalytic process for producing lactic acid from glycerol with traditional glucose fermentation revealed significant environmental benefits for the glycerol-based route. rsc.orgresearchgate.net The reduced energy requirements and CO2 emissions were attributed to the valorization of a waste feedstock and the high performance and recyclability of the catalyst. rsc.orgresearchgate.net The study concluded that the glycerol-based process is ecologically more attractive. rsc.org

The production of lactic acid from glycerol avoids the generation of large amounts of gypsum waste, a significant environmental issue associated with the conventional fermentation of sugars where calcium carbonate is used for pH control. researchgate.net This further enhances the environmental profile of glycerol-based production.

Integration of Lactic Acid Production with Downstream Applications

The successful industrial application of glycerol-derived lactic acid hinges on its effective purification and integration with downstream processes. Lactic acid is a versatile platform chemical, but its most significant and rapidly growing application is as a monomer for the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polymer. researchgate.netresearchgate.netsrce.hr

Downstream processing for lactic acid recovery and purification from fermentation broths or reaction mixtures is a critical and often costly step, potentially accounting for 40-50% of total operating costs. researchgate.net The process is challenging due to the presence of impurities and the physicochemical properties of lactic acid. mdpi.com Various techniques are employed, including:

Membrane Separation: Microfiltration, ultrafiltration, and nanofiltration are used to remove cells, macromolecules, and other soluble impurities. mdpi.com

Solvent Extraction: This method uses a solvent (e.g., n-butanol) to selectively extract lactic acid from the broth. One optimized process reported a lactic acid yield of 86% with 93% purity. researchgate.netnih.gov

Adsorption and Ion Exchange: These techniques can be used for selective separation and purification. researchgate.netmdpi.com

Once purified, the lactic acid can be used for the enzymatic or catalytic synthesis of high-value PLA. nih.goviitd.ac.in The development of efficient and economical downstream processing protocols is essential to reduce the production cost of lactic acid, thereby making its polymer applications, especially PLA, more competitive with conventional plastics. researchgate.netscispace.com The integration of lactic acid production within a biorefinery concept, where a waste stream from one process (biodiesel production) becomes the feedstock for another (lactic acid production), exemplifies the principles of a circular economy. acs.orgresearchgate.net

Q & A

Q. What metabolic pathways involve this compound, and how can its role be studied in vitro?

  • Methodological Answer : Use 13C^{13}\text{C}-labeled this compound in tracer studies with hepatocyte cell cultures. Monitor isotopic enrichment via LC-MS to track incorporation into gluconeogenesis or TCA cycle intermediates. Parallel knockdown experiments (e.g., siRNA targeting lactate transporters) can isolate pathway dependencies .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s oxidative stability under varying pH conditions?

  • Methodological Answer : Design a factorial experiment testing pH (3–9), temperature (25–45°C), and ionic strength. Use accelerated stability testing (e.g., Arrhenius modeling) and validate degradation products via tandem MS. Statistically analyze interactions using ANOVA with post-hoc Tukey tests to resolve discrepancies .

Q. What experimental strategies optimize this compound’s incorporation into lipid-based drug delivery systems without phase separation?

  • Methodological Answer : Apply mixture design (e.g., D-optimal or simplex lattice) to evaluate ratios of this compound, surfactants, and triglycerides. Characterize colloidal stability via dynamic light scattering (DLS) and cryo-TEM. Use response surface methodology (RSM) to identify optimal formulation parameters .

Q. How can the metabolic flux of this compound be distinguished from endogenous lactate in tracer studies?

  • Methodological Answer : Synthesize isotopically labeled this compound (e.g., 2H^{2}\text{H}- or 13C^{13}\text{C}-labeled at the lactate moiety). Employ isotopomer spectral analysis (ISA) combined with compartmental modeling to differentiate exogenous vs. endogenous contributions. Validate with knockout models of lactate dehydrogenase .

Data Interpretation & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cell culture assays?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) with tools like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For reproducibility, predefine outlier exclusion criteria (e.g., Grubbs’ test) and include internal controls (e.g., untreated wells) in each plate .

Q. How should researchers validate conflicting reports on this compound’s cytotoxicity in primary vs. immortalized cell lines?

  • Methodological Answer : Conduct comparative studies using identical culture conditions (media, passage number, seeding density). Perform transcriptomic profiling (RNA-seq) to identify lineage-specific metabolic genes. Include positive controls (e.g., cisplatin for apoptosis) and validate via live/dead assays .

Experimental Design & Reporting

Q. What critical parameters must be documented to ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Report reaction stoichiometry, catalyst purity (e.g., Ru-complexes for enantioselective hydrogenation), and purification steps (e.g., HPLC gradients). Provide NMR/MS spectra in supplementary materials and specify storage conditions (e.g., -80°C under argon) .

Q. How can PICOT frameworks be adapted for preclinical studies investigating this compound’s therapeutic potential?

  • Methodological Answer :
  • P (Population): Specific cell/animal models (e.g., high-fat diet-induced murine NASH).
  • I (Intervention): Dose range, administration route (oral vs. IP).
  • C (Comparison): Benchmark against existing lactate esters or placebo.
  • O (Outcome): Quantifiable endpoints (e.g., hepatic triglyceride reduction).
  • T (Time): Acute (24h) vs. chronic (4-week) exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.